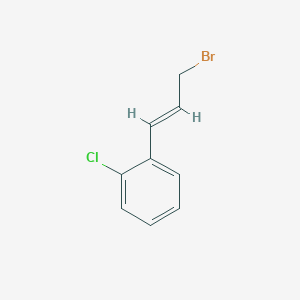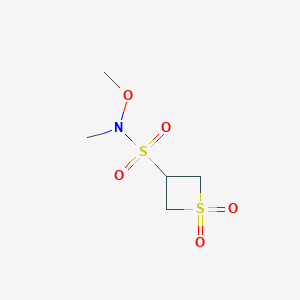
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide is a heterocyclic compound with the molecular formula C5H11NO5S2 and a molecular weight of 229.265 g/mol. This compound is characterized by its unique thietane ring structure, which includes a sulfonamide group and methoxy and methyl substituents. It is primarily used as a research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide typically involves the reaction of thietane derivatives with sulfonamide reagents under controlled conditions. One common method includes the reaction of N-methoxy-N-methylamine with thietane-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Scientific Research Applications
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide: Similar structure but with a thiolane ring instead of a thietane ring.
N-methoxy-N-methyl-1,1-dioxo-3-thietanesulfonamide: A closely related compound with slight variations in substituents.
Uniqueness
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide is unique due to its specific combination of a thietane ring, sulfonamide group, and methoxy and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C5H11NO5S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1,1-dioxothietane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO5S2/c1-6(11-2)13(9,10)5-3-12(7,8)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
FOIIAVAXUSRPKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(OC)S(=O)(=O)C1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



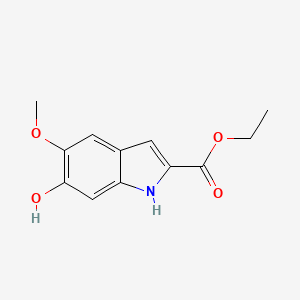
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
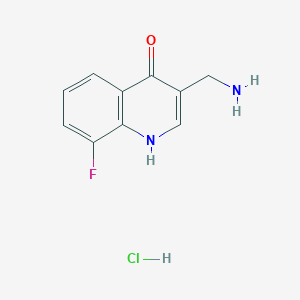

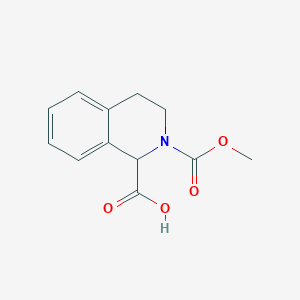

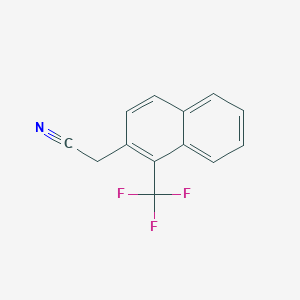
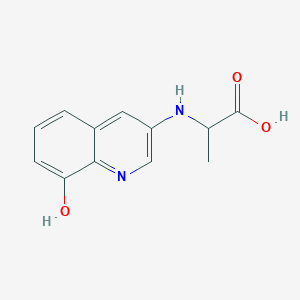
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)

